molecular formula C21H26N4O2 B5598020 4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone

4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone

Cat. No.: B5598020
M. Wt: 366.5 g/mol
InChI Key: WGTZOEAFXKZSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.20557608 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

A study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones, including compounds with structural similarities to "4-[(6-amino-3-pyridinyl)carbonyl]-5-butyl-1-(3-methylphenyl)-2-piperazinone." The research highlighted the importance of hydrogen bonding in the stability and conformation of these compounds, which could be crucial for their biological activity as anticonvulsants. The findings contribute to understanding how modifications in chemical structure can influence therapeutic efficacy and stability of such compounds (Kubicki, Bassyouni, & Codding, 2000).

Piperazinyl Glutamate Pyridines as P2Y12 Antagonists

Research by Parlow et al. (2010) identified piperazinyl glutamate pyridines as potent P2Y12 antagonists, which are crucial for inhibiting platelet aggregation. This study's relevance lies in the structural features of the piperazinyl and pyridine components, which could be related to "this compound." Such compounds could have significant therapeutic implications, especially in cardiovascular diseases where platelet aggregation plays a key role (Parlow et al., 2010).

Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives with antimicrobial activities, some of which share structural motifs with "this compound." This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the role of specific functional groups and structural frameworks in antimicrobial efficacy (Bektaş et al., 2010).

Atom Economic Synthesis of Spiro-piperidin-4-ones

A study by Kumar et al. (2008) focused on the atom economic and stereoselective synthesis of spiro-piperidin-4-ones, which bear resemblance to the piperazinone core in "this compound." The research not only provides insights into efficient synthetic strategies but also opens avenues for generating structurally diverse compounds with potential biological activities (Kumar et al., 2008).

Properties

IUPAC Name

4-(6-aminopyridine-3-carbonyl)-5-butyl-1-(3-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-3-4-7-18-13-24(17-8-5-6-15(2)11-17)20(26)14-25(18)21(27)16-9-10-19(22)23-12-16/h5-6,8-12,18H,3-4,7,13-14H2,1-2H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTZOEAFXKZSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)N)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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